Asymmetric Synthesis of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid
Asymmetric Synthesis of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid
Executive Summary
The target molecule, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-
Synthesizing this molecule presents a specific stereochemical challenge: the construction of a quaternary carbon center with high enantiomeric excess (ee). Standard enzymatic resolutions often fail due to the steric bulk of the tetrasubstituted carbon.
This guide details two field-proven synthetic routes:
-
The Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for laboratory-scale precision and high stereocontrol.
-
Maruoka Phase-Transfer Catalysis (PTC): A scalable, modern approach using chiral quaternary ammonium salts.
Both routes prioritize the synthesis of the aromatic precursor, (R)-
Retrosynthetic Analysis
The most robust disconnection relies on the hydrogenation of the aromatic ring. This allows the use of benzyl bromide—a highly reactive electrophile—rather than the sluggish cyclohexylmethyl bromide.
Strategic Disconnection:
-
Target: (R)-
-Me-Cyclohexylalanine -
Intermediate: (R)-
-Me-Phenylalanine -
Precursors: Alanine equivalent + Benzyl Bromide + Chiral Controller.
Figure 1: Retrosynthetic strategy prioritizing the aromatic intermediate to overcome steric hindrance during alkylation.
Method A: Schöllkopf Bis-Lactim Ether (High Precision)
This method utilizes a chiral auxiliary derived from L-Valine. It is the most reliable method for generating quaternary centers with ee >98% on a gram scale.
Mechanism & Causality
The reaction proceeds via the lithiated enolate of the bis-lactim ether. The isopropyl group of the valine moiety sterically shields one face of the enolate (the "top" face).[1] Consequently, the electrophile (benzyl bromide) approaches from the less hindered "bottom" face (trans to the isopropyl group).
-
Starting Material: Bis-lactim ether derived from L-Valine and L-Alanine .[2]
-
Stereochemical Outcome: Alkylation of the L-Val/L-Ala derivative yields the (R)-quaternary center .
Protocol
Step 1: Enolate Formation
-
Dissolve (3S, 6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (the bis-lactim ether) in anhydrous THF under Argon.
-
Cool to -78°C . This temperature is critical to maintain the kinetic enolate and prevent equilibration or decomposition.
-
Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 minutes. The solution will turn deep red/orange, indicating anion formation.
Step 2: Asymmetric Alkylation
-
Add Benzyl Bromide (1.2 eq) dropwise as a solution in THF.
-
Causality: Benzyl bromide is used instead of cyclohexylmethyl bromide because the rate of alkylation at -78°C for the latter is negligible due to steric clash between the bulky auxiliary and the
-branched electrophile. -
Allow the reaction to warm slowly to room temperature overnight.
-
Quench with saturated
. Extract with diethyl ether, dry over , and concentrate.
Step 3: Hydrolysis
-
Dissolve the alkylated intermediate in 0.25 N TFA (aq) / Acetonitrile (1:1) .
-
Stir at room temperature for 24-48 hours.
-
Note: Mild acid is required to cleave the bis-lactim ether without racemizing the quaternary center.
-
-
Remove acetonitrile in vacuo. Extract the released methyl valinate auxiliary with ether (at pH ~7).
-
The aqueous phase contains the target amino acid ester. Further hydrolysis (6N HCl, reflux) yields the free amino acid.
Step 4: Hydrogenation (Aromatization to Cyclohexane)
-
Substrate: (R)-
-methyl phenylalanine. -
Catalyst: 5% Rhodium on Carbon (Rh/C) or
(Adams Catalyst). -
Solvent: Acetic Acid or dilute HCl.
-
Conditions: 50-60 psi
, 50°C, 12 hours. -
Why Acidic? Acidic media protonates the amine, preventing it from poisoning the catalyst surface.
Figure 2: The Schöllkopf workflow. The steric bulk of the L-Valine isopropyl group directs the incoming benzyl bromide to the opposite face, establishing the (R)-configuration.
Method B: Maruoka Phase-Transfer Catalysis (Scalable)
For larger scale synthesis (>100g), the auxiliary method becomes inefficient due to atom economy (loss of Valine). The Maruoka catalyst (chiral spiro-quaternary ammonium salt) enables catalytic asymmetric alkylation.
Mechanism
The catalyst forms a tight ion pair with the enolate of the alanine Schiff base at the interface of the organic/aqueous layer. The rigid binaphthyl spiro-structure of the catalyst blocks one face of the enolate, forcing the electrophile to attack from the exposed face.
Protocol
Reagents:
-
Substrate: Alanine tert-butyl ester Schiff base (derived from p-chlorobenzaldehyde).
-
Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS Bromide (Maruoka Catalyst). Note: Screening of (S,S) vs (R,R) is required to confirm absolute configuration for specific derivatives, but (S,S)-catalysts typically yield (S)-products for glycine; for alanine, the priority change means careful selection is needed. Literature suggests using the antipode to the standard "S-maker" to get the (R)-product.
-
Base: 50% KOH (aq) or solid CsOH.
-
Solvent: Toluene.
Workflow:
-
Mix: Combine the Schiff base and Catalyst (1 mol%) in Toluene.
-
Base: Add the base at 0°C.
-
Alkylate: Add Benzyl Bromide (1.2 eq). Stir vigorously.
-
Critical: High stirring rate is essential for PTC efficiency to maximize interfacial area.
-
-
Workup: Separate phases. Wash organic layer.[3]
-
Hydrolysis: Treat with 1N HCl/THF to cleave the imine and the ester.
-
Hydrogenation: Proceed as described in Method A.
Comparative Data Analysis
| Parameter | Schöllkopf Method | Maruoka PTC Method |
| Scale Suitability | Gram scale (Lab) | Kilogram scale (Process) |
| Enantiomeric Excess | > 98% (Excellent) | 90-96% (Good to Excellent) |
| Atom Economy | Low (Auxiliary required) | High (Catalytic) |
| Operational Difficulty | High (Cryogenic -78°C) | Low (0°C to RT) |
| Cost | High (L-Valine, BuLi) | Moderate (Catalyst is recyclable) |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the following analytical checkpoints must be met:
-
Chiral HPLC: Use a Crownpak CR(+) or Chiralpak ZWIX(+) column.
-
Expectation: Two peaks. The major peak should correspond to the (R)-enantiomer.
-
Racemic Standard: Prepare a small batch using NaH/DMF (non-stereoselective) to identify retention times.
-
-
NMR Verification:
-
1H NMR: Look for the disappearance of aromatic protons (7.1-7.4 ppm) and the appearance of broad cyclohexyl multiplets (0.8-1.8 ppm) after hydrogenation.
-
13C NMR: Confirm the quaternary carbon signal (approx. 60 ppm).
-
-
Optical Rotation:
-
Compare
with literature values for (R)- -methyl phenylalanine before hydrogenation to confirm absolute stereochemistry early in the sequence.
-
References
-
Schöllkopf, U., et al. (1981).[2] "Enantioselective Synthesis of (R)-amino Acids using L-Valine as Chiral Auxiliary." Angewandte Chemie International Edition. Link
-
Ooi, T., & Maruoka, K. (2000).
-Dialkyl- -amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society. Link -
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
Hruby, V. J., et al. (2003). "Reductions of Aromatic Amino Acids and Derivatives." The Journal of Organic Chemistry. (Protocol for Rh/C hydrogenation).[4] Link
